Propionic acid, 3-(4-ethoxyphenyl)-3-phenylmethanesulfonylamino-, ethyl ester
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Overview
Description
ETHYL 3-(4-ETHOXYPHENYL)-3-(PHENYLMETHANESULFONAMIDO)PROPANOATE is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both ethoxy and phenyl groups in its structure suggests potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-ETHOXYPHENYL)-3-(PHENYLMETHANESULFONAMIDO)PROPANOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethoxyphenyl Intermediate: Starting with a phenol derivative, an ethoxy group can be introduced via an etherification reaction using ethyl bromide in the presence of a base like potassium carbonate.
Sulfonamide Formation: The ethoxyphenyl intermediate can then react with a sulfonyl chloride derivative to form the sulfonamide group.
Final Coupling: The sulfonamide intermediate is then coupled with an appropriate ester derivative to form the final product.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalysts) are common to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(4-ETHOXYPHENYL)-3-(PHENYLMETHANESULFONAMIDO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products
Oxidation: Formation of ethoxybenzoic acid derivatives.
Reduction: Formation of ethyl 3-(4-ethoxyphenyl)-3-(phenylmethanesulfonamido)propanoate amine derivatives.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for antimicrobial properties due to the sulfonamide group.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 3-(4-ETHOXYPHENYL)-3-(PHENYLMETHANESULFONAMIDO)PROPANOATE would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, essential for bacterial DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Ethyl 3-(4-methoxyphenyl)-3-(phenylmethanesulfonamido)propanoate: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
ETHYL 3-(4-ETHOXYPHENYL)-3-(PHENYLMETHANESULFONAMIDO)PROPANOATE is unique due to the presence of both ethoxy and phenyl groups, which may confer specific chemical reactivity and biological activity not seen in other sulfonamides.
Properties
Molecular Formula |
C20H25NO5S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 3-(benzylsulfonylamino)-3-(4-ethoxyphenyl)propanoate |
InChI |
InChI=1S/C20H25NO5S/c1-3-25-18-12-10-17(11-13-18)19(14-20(22)26-4-2)21-27(23,24)15-16-8-6-5-7-9-16/h5-13,19,21H,3-4,14-15H2,1-2H3 |
InChI Key |
WIVSRXNNOYXLMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)OCC)NS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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